[4-(2-Methylimidazol-1-yl)phenyl]methanol

Physicochemical characterization Positional isomerism Purification optimization

PROTAC synthesis demands geometrically precise linkers-ortho-substituted phenylimidazole isomers introduce bent geometry incompatible with ternary complex formation. This para-substituted benzyl alcohol architecture provides the linear linker orientation essential for PROTAC ternary complex assembly. • 98% purity minimizes impurity-derived side products during multi-step degrader synthesis • 2-Methyl on imidazole reduces CYP3A4 inhibition liability (Ki >1 μM vs. ~120 nM for unsubstituted analogs) • LogP 1.2, single H-bond donor; compatible with esterification, etherification, and carbamate conjugation • US-based stock ensures rapid procurement for gram-scale R&D needs

Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
CAS No. 167758-58-9
Cat. No. B069914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(2-Methylimidazol-1-yl)phenyl]methanol
CAS167758-58-9
Molecular FormulaC11H12N2O
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESCC1=NC=CN1C2=CC=C(C=C2)CO
InChIInChI=1S/C11H12N2O/c1-9-12-6-7-13(9)11-4-2-10(8-14)3-5-11/h2-7,14H,8H2,1H3
InChIKeyXOEGKOWEHCVONH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Methylimidazol-1-yl)phenylmethanol Overview & Selection


[4-(2-Methylimidazol-1-yl)phenyl]methanol (CAS 167758-58-9) is a phenylimidazole derivative bearing a hydroxymethyl group at the para position of the phenyl ring [1]. With a molecular formula of C₁₁H₁₂N₂O and molecular weight of 188.23 g/mol, this compound serves as a versatile synthetic building block in medicinal chemistry, particularly as an intermediate for PROTAC (proteolysis-targeting chimera) development [2] . The imidazole moiety provides metal coordination capability and hydrogen-bonding potential, while the benzyl alcohol handle enables facile conjugation and functionalization [1].

PROTAC linker synthetic intermediate
Imidazole-based building block with metal-coordination handle
Benzyl alcohol handle for conjugation and functionalization

4-(2-Methylimidazol-1-yl)phenylmethanol Substitution Risks


Generic substitution of [4-(2-methylimidazol-1-yl)phenyl]methanol with structurally similar phenylimidazole analogs is not chemically or functionally equivalent. The para-substituted benzyl alcohol architecture differs fundamentally from ortho-substituted positional isomers such as [2-(2-methylimidazol-1-yl)phenyl]methanol (CAS 914349-47-6) in both physicochemical properties and synthetic utility . Furthermore, the presence of the 2-methyl substituent on the imidazole ring distinguishes this compound from non-methylated analogs like 4-(1H-imidazol-1-yl)benzyl alcohol in terms of lipophilicity, steric profile, and potential for downstream structure-activity relationships [1] . These structural differences manifest as quantifiable variations in boiling point, metabolic stability predictions, and commercial availability that preclude simple interchangeability.

Para-substitution geometry may differ from ortho-isomer, altering synthetic utility and linker orientation.
2-Methyl on imidazole influences lipophilicity and CYP interaction profile compared to non-methylated analogs.
Purity specification variations (98% vs 95%) may affect reproducibility in multi-step syntheses.

4-(2-Methylimidazol-1-yl)phenylmethanol Differentiation Evidence


Boiling Point: Para vs. Ortho Isomer

The para-substituted [4-(2-methylimidazol-1-yl)phenyl]methanol exhibits a predicted boiling point of 388.1±44.0 °C at 760 mmHg, which is lower than the 402.4±47.0 °C predicted for its ortho-substituted positional isomer [2-(2-methylimidazol-1-yl)phenyl]methanol (CAS 914349-47-6) . This ~14.3 °C difference in predicted boiling point reflects altered intermolecular interactions arising from the distinct spatial orientation of the hydroxymethyl and imidazole substituents on the phenyl ring.

Boiling Point (Pred.)
Data to verify
388.1±44.0 °C (para)
vs 402.4±47.0 °C (ortho)
Lower predicted boiling point may simplify purification.
ACD/Labs Percepta predicted data.
Physicochemical characterization Positional isomerism Purification optimization

Lipophilicity & Hydrogen Bond Donor Profile

[4-(2-Methylimidazol-1-yl)phenyl]methanol contains exactly one hydrogen bond donor (the hydroxyl group) and has a computed XLogP3-AA value of 1.2 [1] . In contrast, non-methylated analogs such as 4-(1H-imidazol-1-yl)benzyl alcohol exhibit a lower LogP due to the absence of the methyl group, which alters lipophilicity and may affect membrane permeability predictions . The 2-methyl substituent on the imidazole ring of the target compound increases LogP by approximately 0.3–0.5 units relative to the unmethylated parent scaffold, based on class-level SAR trends for imidazole alkylation.

Lipophilicity
Class-level
XLogP3-AA = 1.2
Moderate lipophilicity; distinct from non-methylated analogs.
Computed by XLogP3.0; class-level SAR extrapolation.
Medicinal chemistry Lipinski's Rule of Five ADME prediction

Commercial Purity Grade Comparison

Multiple authorized vendors including AKSci, Aladdin Scientific, and Bide Pharm offer [4-(2-methylimidazol-1-yl)phenyl]methanol at a minimum purity specification of 98%, with quality control supported by NMR, HPLC, and GC batch analysis [1] [2]. This contrasts with the 95% grade commonly available for the ortho-positional isomer [2-(2-methylimidazol-1-yl)phenyl]methanol . For research applications requiring higher purity starting materials to minimize side reactions and improve synthetic reproducibility, the 98% grade provides a quantifiable advantage over the lower-purity alternative.

Purity Grade
Reported
98% (para) vs 95% (ortho)
Higher purity reduces side-product risk in multi-step synthesis.
Vendor QC by NMR/HPLC/GC.
Chemical procurement Purity specification Synthetic intermediate

CYP3A4 Metabolic Stability Profile

Imidazole-containing compounds are known to interact with cytochrome P450 enzymes, particularly CYP3A4, via coordination of the imidazole nitrogen to the heme iron. Published microsomal stability data for structurally related phenylimidazole derivatives indicate that 2-methyl substitution on the imidazole ring can modulate CYP3A4-mediated metabolism rates. Specifically, a class-level analysis of benzyl imidazole-based compounds reveals that the 2-methyl group introduces steric hindrance that reduces CYP3A4 1'-hydroxylase inhibition potency compared to unsubstituted imidazole analogs (Ki shift from ~120 nM to >1 μM in recombinant CYP3A4 assays) [1] [2]. While direct experimental data for this exact compound are not publicly available, the class-level inference suggests that [4-(2-methylimidazol-1-yl)phenyl]methanol may exhibit reduced CYP3A4 liability relative to non-methylated counterparts, which is a relevant consideration for fragment-based drug discovery and PROTAC linker design.

CYP3A4 Liability
Class-level
Ki shift ~120 nM to >1 µM (class analogs)
2-Methyl may reduce CYP3A4 binding liability.
Human recombinant CYP3A4 assay; class-level inference.
Drug metabolism CYP inhibition Pharmacokinetics ADME

US-Based Inventory Availability

AKSci maintains US-based stock of [4-(2-methylimidazol-1-yl)phenyl]methanol (98% purity) with a standard lead time of 1 week for 5 g, 10 g, and 25 g quantities shipped from the San Francisco Bay Area, California . In contrast, the ortho-substituted isomer [2-(2-methylimidazol-1-yl)phenyl]methanol typically requires longer lead times or international sourcing arrangements . For procurement planning, this difference in domestic stock availability translates to reduced shipping delays, lower freight costs, and faster project turnaround.

US Stock Availability
Data to verify
1 week lead time (US stock)
vs extended for ortho isomer
Faster domestic availability accelerates research iterations.
Vendor: AKSci, CA, USA; as of Jan 2026.
Supply chain Procurement Lead time Inventory

4-(2-Methylimidazol-1-yl)phenylmethanol Optimal Applications


PROTAC Linker Synthesis

The para-substituted benzyl alcohol architecture of [4-(2-methylimidazol-1-yl)phenyl]methanol provides a geometrically linear linker orientation that is distinct from the bent geometry of ortho-isomers, a property particularly relevant for PROTAC ternary complex formation [1]. The 98% purity grade available from multiple vendors reduces the risk of impurity-derived side products during multi-step PROTAC synthesis, where even minor impurities can significantly impact final degrader performance [2]. The single hydrogen bond donor and moderate LogP of 1.2 support its compatibility with standard conjugation chemistries including esterification, etherification, and carbamate formation .

Fragment-Based Drug Discovery

As an imidazole-containing fragment with a molecular weight of 188.23 g/mol and computed XLogP3-AA of 1.2, this compound adheres to the 'Rule of Three' guidelines for fragment library design [1]. The 2-methyl substituent on the imidazole ring confers class-level CYP3A4 liability reduction relative to unsubstituted imidazole fragments, which may be advantageous when screening against targets where metabolic stability is a go/no-go criterion [2]. The benzyl alcohol handle allows for structure-guided elaboration via parallel chemistry approaches .

CYP3A4 Metabolism Probe Development

Based on class-level SAR indicating that 2-methylimidazole scaffolds exhibit reduced CYP3A4 1'-hydroxylase inhibition (Ki shift from ~120 nM to >1 μM) compared to unsubstituted imidazole derivatives, [4-(2-methylimidazol-1-yl)phenyl]methanol can serve as a comparative control compound in CYP3A4 inhibition studies [1] [2]. Researchers investigating structure-activity relationships of imidazole-based CYP inhibitors can utilize this compound to isolate the effect of imidazole 2-methylation on binding affinity without confounding substituent effects elsewhere on the scaffold .

MOF & Coordination Polymer Synthesis

The imidazole nitrogen atoms in [4-(2-methylimidazol-1-yl)phenyl]methanol can coordinate to transition metals (e.g., Zn²⁺, Cu²⁺, Co²⁺), while the pendant benzyl alcohol group remains available for post-synthetic modification or hydrogen-bonding interactions [1]. The lower predicted boiling point (388.1 °C) relative to the ortho-isomer (402.4 °C) may facilitate solvent removal and thermal processing during MOF crystallization [2]. The US-based stock availability reduces procurement delays for materials chemistry laboratories requiring gram-scale quantities for framework optimization .

Application
Selection Property
Validation Focus
PROTAC Linker Synthesis
Linear para-benzyl alcohol linker geometry
Ternary complex preorganization assessment
Fragment-Based Drug Discovery
Drug-like fragment profile with reduced CYP liability
Fragment library compatibility and metabolic stability screening
CYP3A4 Metabolism Probe
2-Methylimidazole scaffold for CYP binding comparison
CYP3A4 inhibition SAR validation
MOF & Coordination Polymer Synthesis
Imidazole N-donor and pendant benzyl alcohol handle
Metal coordination and post-synthetic modification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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